molecular formula C20H22FNO4 B2996601 ethyl 2-amino-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate CAS No. 302901-57-1

ethyl 2-amino-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No. B2996601
CAS RN: 302901-57-1
M. Wt: 359.397
InChI Key: ZLUXIJCYNGYHME-UHFFFAOYSA-N
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Description

The compound is a derivative of chromene, a heterocyclic compound that consists of a benzene ring fused to a pyran ring. Chromene derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a chromene ring system, a fluorophenyl group, and an ethyl carboxylate group . The exact structure would depend on the positions of these groups on the chromene ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .

Scientific Research Applications

Atom Economical Synthesis

Ethyl 2-amino-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate and its derivatives are synthesized through atom economical methods. An example is the one-pot, three-component reaction yielding similar derivatives, which involves a tandem Michael addition–cyclization reaction starting with cyclohexane-1,3-dione, diethyl acetylene dicarboxylate, and malononitrile. This synthesis method is highlighted for its maximum yield optimization under solvent-free conditions and organic bases (Boominathan et al., 2011).

Structural Characterization and Synthesis Variations

These compounds, including ethyl esters of 2-amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylic acid, are synthesized through various methods and characterized using spectral and X-ray methods. Their structural confirmation often employs a range of analytical techniques including ultraviolet, infrared, NMR, and mass spectral data, along with elemental analyses (Ahmed et al., 2011).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of derivatives of this compound has been a subject of study. For instance, the structure of ethyl 2-amino-1′-benzyl-7,7-dimethyl-2′,5-dioxo-5′-phenyl-3-cyano-1′,2′,5,6,7,8-hexahydrospiro[chromene-4,3′-pyrrole]-4′-carboxylate was elucidated through XRD analysis (Dmitriev et al., 2011).

Exploring Reaction Features

Studies have explored the reaction features of similar compounds, such as ethyl 5,6,7,8-tetrafluoro-4-oxo-2-phenyl-4H-chromene-3-carboxylate, particularly focusing on their reactions with primary amines and the resulting rearrangements and product formations (Shcherbakov et al., 2013).

Mechanism of Action

The mechanism of action of this compound would likely depend on its specific biological activity. For example, many chromene derivatives act by interacting with various enzymes or receptors in the body .

Future Directions

Given the wide range of biological activities exhibited by chromene derivatives, this compound could be a potential candidate for further study in drug discovery . Future research could focus on elucidating its biological activity, mechanism of action, and toxicity profile.

properties

IUPAC Name

ethyl 2-amino-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO4/c1-4-25-19(24)17-15(11-7-5-6-8-12(11)21)16-13(23)9-20(2,3)10-14(16)26-18(17)22/h5-8,15H,4,9-10,22H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUXIJCYNGYHME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3F)C(=O)CC(C2)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-amino-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

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